molecular formula C9H20Cl2N2O2 B2799037 3-[3-(Methylamino)piperidin-1-yl]propanoic acid;dihydrochloride CAS No. 2460756-75-4

3-[3-(Methylamino)piperidin-1-yl]propanoic acid;dihydrochloride

Cat. No.: B2799037
CAS No.: 2460756-75-4
M. Wt: 259.17
InChI Key: KYZDIKAZKODDGY-UHFFFAOYSA-N
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Description

3-[3-(Methylamino)piperidin-1-yl]propanoic acid;dihydrochloride is a chemical compound with the molecular formula C9H18N2O2.2ClH. It is a derivative of piperidine and is commonly used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine with methylamine followed by the addition of propanoic acid and subsequent hydrochloric acid treatment to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled conditions to ensure purity and yield. The process involves the careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-[3-(Methylamino)piperidin-1-yl]propanoic acid;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids.

  • Reduction can result in the formation of amines.

  • Substitution reactions can produce various derivatives depending on the reagents used.

Scientific Research Applications

3-[3-(Methylamino)piperidin-1-yl]propanoic acid;dihydrochloride is widely used in scientific research due to its unique chemical properties. It is utilized in chemistry for studying reaction mechanisms, in biology for investigating enzyme interactions, in medicine for drug development, and in industry for the synthesis of other chemical compounds.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. It can act as a ligand for receptors or enzymes, influencing biological processes. The specific mechanism of action depends on the context in which the compound is used.

Comparison with Similar Compounds

3-[3-(Methylamino)piperidin-1-yl]propanoic acid;dihydrochloride is similar to other piperidine derivatives such as 3-[3-(dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride and 2-methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride. it is unique in its specific structure and properties, which make it suitable for certain applications where other compounds may not be as effective.

Similar Compounds

  • 3-[3-(dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride

  • 2-methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride

Properties

IUPAC Name

3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-10-8-3-2-5-11(7-8)6-4-9(12)13;;/h8,10H,2-7H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZDIKAZKODDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CCC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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